3-Pyridinecarboxylic acid, 2-(4-methoxyphenoxy)-6-methyl-
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Overview
Description
3-Pyridinecarboxylic acid, 2-(4-methoxyphenoxy)-6-methyl- is a chemical compound with a complex structure that includes a pyridine ring substituted with a carboxylic acid group, a methoxyphenoxy group, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarboxylic acid, 2-(4-methoxyphenoxy)-6-methyl- typically involves multi-step organic reactions. One common method includes the reaction of 2-chloro-3-pyridinecarboxylic acid with 4-methoxyphenol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution of the chlorine atom with the methoxyphenoxy group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound with high purity .
Chemical Reactions Analysis
Types of Reactions
3-Pyridinecarboxylic acid, 2-(4-methoxyphenoxy)-6-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the carboxylic acid group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Corresponding carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Pyridinecarboxylic acid, 2-(4-methoxyphenoxy)-6-methyl- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Pyridinecarboxylic acid, 2-(4-methoxyphenoxy)-6-methyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-4-pyridinecarboxylic acid: Similar structure but lacks the methoxyphenoxy group.
4-Methoxy-3-pyridinecarboxylic acid: Similar structure but lacks the methyl group.
2-(4-MethoxyphenoxyMethyl)-3-pyridinecarboxylic acid: Similar structure but with a different substitution pattern.
Uniqueness
3-Pyridinecarboxylic acid, 2-(4-methoxyphenoxy)-6-methyl- is unique due to the presence of both the methoxyphenoxy and methyl groups on the pyridine ring. This unique substitution pattern imparts distinct chemical properties and potential biological activities, making it a valuable compound for various research applications .
Properties
CAS No. |
889879-71-4 |
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Molecular Formula |
C14H13NO4 |
Molecular Weight |
259.26 g/mol |
IUPAC Name |
2-(4-methoxyphenoxy)-6-methylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C14H13NO4/c1-9-3-8-12(14(16)17)13(15-9)19-11-6-4-10(18-2)5-7-11/h3-8H,1-2H3,(H,16,17) |
InChI Key |
ZTSCIFICWAPVNI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(C=C1)C(=O)O)OC2=CC=C(C=C2)OC |
Origin of Product |
United States |
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